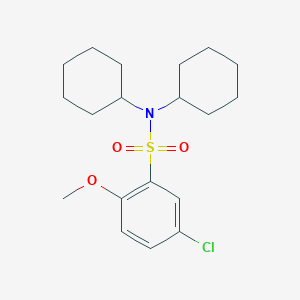
1-(Furan-3-ylmethyl)-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-ylmethyl)-4-(2-methoxyphenyl)piperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a furan ring attached to a piperazine ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-ylmethyl)-4-(2-methoxyphenyl)piperazine typically involves the reaction of furan-3-ylmethyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-ylmethyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-ylmethyl ketone derivatives.
Reduction: The methoxyphenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Furan-3-ylmethyl ketone derivatives.
Reduction: Phenyl derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-(Furan-3-ylmethyl)-4-(2-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Furan-3-ylmethyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
1-(Furan-3-ylmethyl)-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds such as:
1-(Furan-3-ylmethyl)-4-phenylpiperazine: Lacks the methoxy group, which may affect its biological activity.
1-(Furan-3-ylmethyl)-4-(2-chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group, potentially altering its chemical reactivity and biological properties.
1-(Furan-3-ylmethyl)-4-(2-hydroxyphenyl)piperazine: The presence of a hydroxyl group may enhance its solubility and reactivity.
The unique combination of the furan, methoxyphenyl, and piperazine moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(furan-3-ylmethyl)-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-16-5-3-2-4-15(16)18-9-7-17(8-10-18)12-14-6-11-20-13-14/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLYMJUXMWKZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-butoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B4897839.png)
![5-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole](/img/structure/B4897847.png)

![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)
![3-[benzyl(methyl)amino]propanamide;hydrochloride](/img/structure/B4897860.png)
![3-butoxy-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4897875.png)
![4-(5-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-3-methylbenzoic acid](/img/structure/B4897885.png)
![4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride](/img/structure/B4897893.png)
![1-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperazine](/img/structure/B4897901.png)
![2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B4897902.png)
![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)
![1-[(2-Bromophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid](/img/structure/B4897933.png)
![N-[3-(4-fluorophenoxy)propyl]butan-1-amine](/img/structure/B4897937.png)
![3-{[(FURAN-2-YL)METHYL]AMINO}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4897945.png)
